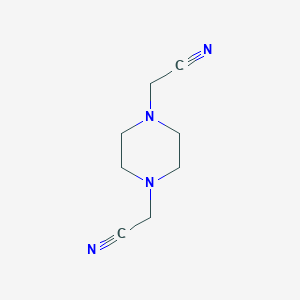

1,4-Piperazinediacetonitrile

Übersicht

Beschreibung

1,4-Piperazinediacetonitrile is a chemical compound that is part of the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The specific studies provided focus on derivatives of 1,4-piperazine with various substituents that affect their physical and chemical properties, as well as their potential for forming different types of hydrogen bonds and crystal structures.

Synthesis Analysis

The synthesis of 1,4-piperazine derivatives can be complex, involving multiple steps. For instance, the synthesis of 1,4-piperazine-2,5-dione was achieved over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding a 23% final product . This indicates that the synthesis process can be quite involved and may require optimization for better yields.

Molecular Structure Analysis

The molecular structure of 1,4-piperazine derivatives is crucial in determining their properties and potential applications. X-ray crystallography has been used to determine the crystal structures of these compounds, revealing polymorphic forms and different hydrogen-bonding networks . The study of 1,4-piperazine-γ,γ′-dibutyric acid also indicated unusual hydrogen bonding, as suggested by its infrared spectrum, which prompted further investigation using X-ray methods .

Chemical Reactions Analysis

The chemical reactions involving 1,4-piperazine derivatives are not directly discussed in the provided papers. However, the studies do focus on the hydrogen-bonding capabilities of these compounds, which is a fundamental aspect of their reactivity. For example, the piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid engage in R22(8) hydrogen bonding, forming one-dimensional tapes in the crystal structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-piperazine derivatives are influenced by their molecular structures and the substituents attached to the piperazine ring. The polymorphic crystalline forms of 1,4-piperazine-2,5-dione exhibit different hydrogen-bonding networks, which can affect their solubility, melting points, and other physical properties . The presence of strongly dipolar groups in the piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid affects their supramolecular organization and crystal packing, demonstrating a preference for parallel edge-to-center arene interactions .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents and Enzyme Inhibition

1,4-Piperazinediacetonitrile derivatives have been synthesized and studied for their potential as antimicrobial agents and enzyme inhibitors. For instance, derivatives like 1,4-piperazinediacetic acid and its metal complexes have demonstrated significant antibacterial activities and inhibition of glutathione reductase enzymes, as investigated by Özbek et al. (2018) (Özbek et al., 2018).

Biopharmaceutical Applications

Research by Saroha et al. (2020) highlights the significance of substituted piperazine in biopharmaceutical materials, particularly as antimicrobial and antioxidant agents (Saroha et al., 2020).

Flame Retardant Applications

The use of piperazine-phosphonates derivatives in flame retardant applications, particularly on cotton fabric, has been explored. The study by Nguyen et al. (2014) delves into the thermal decomposition and mode of action of these derivatives when applied to cotton fabric (Nguyen et al., 2014).

Synthesis and Characterization of Polynitrile

Xu et al. (2011) reported the synthesis and thermal behavior of a new polynitrile, N,N,N',N'-tetra(2-cyanoethyl)-1,4-bis(3-aminopropyl)piperazine, providing insights into its structure and thermal stability (Xu et al., 2011).

Anticancer Applications

The potential of piperazine derivatives in cancer treatment has been explored. Hanifeh Ahagh et al. (2019) studied benzochromene derivatives with piperazine linkers for their anti-proliferative properties and DNA binding, particularly in colorectal cancer cell lines (Hanifeh Ahagh et al., 2019).

Antibacterial and Biofilm Inhibition

Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with piperazine linkers, showing potent antibacterial efficacies and biofilm inhibition activities (Mekky & Sanad, 2020).

Carbon Capture Applications

Goldman, Fine, and Rochelle (2013) explored the kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture systems, highlighting the implications for carbon capture technology (Goldman et al., 2013).

Safety And Hazards

The safety data sheet for “1,4-Piperazinediacetonitrile” suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment should be used, and it should be handled only in a well-ventilated area .

Zukünftige Richtungen

The future directions for “1,4-Piperazinediacetonitrile” and similar compounds involve the development of new generations of antimicrobial drugs with distinct modes of actions . A biocatalytic approach has been designed for the synthesis of optically active piperazinones and 1,4-diazepanones in aqueous medium under mild conditions .

Eigenschaften

IUPAC Name |

2-[4-(cyanomethyl)piperazin-1-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c9-1-3-11-5-7-12(4-2-10)8-6-11/h3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCYWDOCHPHBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293042 | |

| Record name | 1,4-Piperazinediacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Piperazinediacetonitrile | |

CAS RN |

5623-99-4 | |

| Record name | 1,4-Piperazinediacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5623-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 86964 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005623994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Piperazinediacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Piperazinediacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

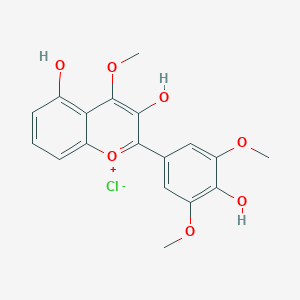

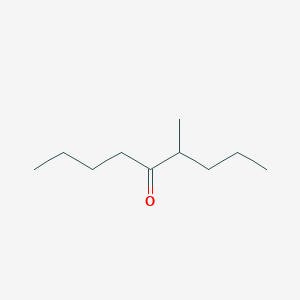

Synthesis routes and methods

Procedure details

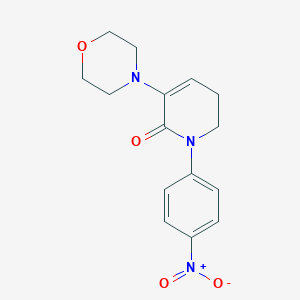

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B104952.png)